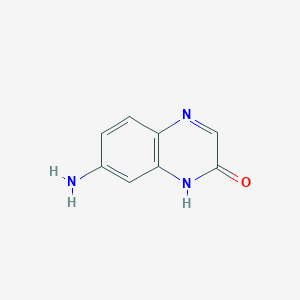

7-Amino-2(1H)-quinoxalinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-amino-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERSLZUCVCYGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406759 | |

| Record name | 7-Amino-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98555-00-1 | |

| Record name | 7-Amino-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Amino-2(1H)-quinoxalinone: Structure, Synthesis, and Applications

Introduction: The Quinoxalinone Scaffold and the Significance of the 7-Amino Moiety

The quinoxalinone core, a heterocyclic system featuring a benzene ring fused to a pyrazin-2(1H)-one ring, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-infective, and enzyme inhibitory properties.[1]

Within this important class of compounds, 7-Amino-2(1H)-quinoxalinone emerges as a particularly valuable building block. The amino group at the 7-position is not merely a structural feature; it is a versatile chemical handle. Its nucleophilicity allows for a multitude of chemical modifications, enabling the systematic development of compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth examination of the chemical structure, properties, synthesis, and research applications of this compound, designed for professionals in chemical research and drug development.

PART 1: Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and inherent properties.

Chemical Structure and Nomenclature

This compound is structurally defined by the quinoxalin-2-one core with an amino substituent at position 7 of the benzene ring. The "(1H)" designation indicates the presence of a hydrogen atom on the nitrogen at position 1 of the pyrazinone ring, which can engage in tautomerism with the exocyclic oxygen, although the keto form is generally predominant.

Physicochemical Data

A summary of key computed and experimental properties is crucial for experimental design, including solvent selection, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 161.16 g/mol | [4] |

| Monoisotopic Mass | 161.05891 Da | [3] |

| XlogP (Predicted) | 0.1 | [3] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Topological Polar Surface Area | 55.1 Ų | [5] |

| Physical State | Solid (predicted) | [6] |

| Melting Point | No data available | [6] |

PART 2: Synthesis and Characterization

The synthesis of quinoxalinones is well-established, with the Hinsberg condensation being a cornerstone method. This involves the reaction of an o-phenylenediamine with an α-ketoester. For this compound, the synthesis logically starts with a regiochemically defined diaminobenzene derivative.

Synthetic Workflow Overview

The most direct and widely adopted strategy for constructing the quinoxalinone scaffold is the condensation of a 1,2-diaminobenzene with an α-keto acid or its ester.[7] To produce the 7-amino derivative specifically, the synthesis begins with 1,2,4-triaminobenzene or a protected equivalent. A common and practical approach involves starting with a commercially available nitro-substituted aniline, performing a reduction, and then executing the cyclization.

Detailed Experimental Protocol

This protocol describes a two-step synthesis starting from 4-nitro-1,2-phenylenediamine.

Step A: Synthesis of 7-Nitro-2(1H)-quinoxalinone

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol) in a mixture of ethanol (100 mL) and water (50 mL).

-

Reagent Addition: To this stirred suspension, add an aqueous solution of glyoxylic acid (50% w/w, 10.6 g, 71.8 mmol) dropwise over 15 minutes at room temperature.

-

Causality Insight: The condensation reaction is acid-catalyzed; glyoxylic acid serves as both the reactant and catalyst. The ethanol/water mixture ensures solubility for both the starting material and the reagent.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

-

Work-up and Isolation: Cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation. Collect the resulting yellow solid by vacuum filtration.

-

Purification: Wash the solid sequentially with cold water (3 x 30 mL) and cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities. Dry the product under vacuum to yield 7-nitro-2(1H)-quinoxalinone.

Step B: Synthesis of this compound

-

Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend the 7-nitro-2(1H)-quinoxalinone (8.0 g, 41.8 mmol) from Step A in a mixture of water (150 mL) and ethanol (50 mL).

-

Reagent Preparation: In a separate beaker, prepare a solution of sodium dithionite (Na₂S₂O₄, 29.1 g, 167.2 mmol) in water (100 mL).

-

Reagent Addition: Heat the suspension of the nitro compound to 60 °C. Add the sodium dithionite solution dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 70 °C.

-

Causality Insight: Sodium dithionite is a powerful yet selective reducing agent for aromatic nitro groups in the presence of other reducible functionalities like the lactam in the quinoxalinone ring. The reaction is exothermic, requiring controlled addition to manage the temperature.

-

-

Reaction Execution: After the addition is complete, stir the mixture at 60 °C for an additional 2 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with water (3 x 50 mL) to remove inorganic salts, followed by a wash with cold ethanol (2 x 25 mL). Dry the product in a vacuum oven at 50 °C to yield this compound as a stable solid.

Spectral Characterization (Self-Validation)

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The following data serve as a benchmark for validation.

-

¹H NMR: The spectrum in DMSO-d₆ is expected to show distinct signals. The aromatic protons will appear in the 6.5-8.0 ppm range. The proton on the pyrazinone ring (at C3) will be a singlet around 8.2 ppm. The NH of the lactam will be a broad singlet around 12.5 ppm, and the amino (NH₂) protons will appear as a singlet around 5.0-6.0 ppm, which is exchangeable with D₂O.[8]

-

¹³C NMR: The spectrum will show 8 distinct carbon signals. The carbonyl carbon (C2) will be the most downfield signal, typically >150 ppm. Aromatic carbons will appear between 110-150 ppm.

-

Mass Spectrometry (MS): ESI-MS in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 162.07.[3]

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching of the amine and amide (3200-3400 cm⁻¹), C=O stretching of the lactam (around 1660-1680 cm⁻¹), and C=N/C=C aromatic stretching (1500-1620 cm⁻¹).[9]

PART 3: Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its utility as a scaffold for creating novel bioactive molecules. The quinoxaline framework itself is found in compounds with activities against cancer, bacteria, viruses, and fungi.[1][10][11]

A Versatile Intermediate for Library Synthesis

The 7-amino group is a prime site for chemical derivatization. It can readily undergo a variety of reactions, including:

-

Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Nucleophilic substitution reactions to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.

This chemical tractability allows for the systematic exploration of the chemical space around the quinoxalinone core, which is a fundamental strategy in lead optimization.

Biological Context: Targeting Cellular Pathways

Derivatives of quinoxalinone have been identified as inhibitors of key cellular signaling components, such as kinases and polymerases.[1] For example, various quinoxaline derivatives have been synthesized and evaluated as ASK1 inhibitors, which is a key regulator in the apoptosis signaling pathway.[12] The development of new analogs starting from this compound could lead to novel modulators of such pathways, with potential applications in oncology and inflammatory diseases. The ability to tune the physicochemical properties (e.g., solubility, lipophilicity) by modifying the 7-amino position is critical for improving the drug-like properties of potential therapeutic agents.

PART 4: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicological Information: Specific toxicity data for this compound is limited. It should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a heterocyclic compound; it is a strategic tool for the modern medicinal chemist. Its robust and accessible synthesis, combined with the versatile reactivity of the 7-amino group, provides a reliable platform for the design and discovery of novel bioactive molecules. A comprehensive understanding of its properties, synthesis, and potential applications, as detailed in this guide, empowers researchers to fully leverage this valuable scaffold in the ongoing quest for new therapeutics.

References

-

PubChem (National Center for Biotechnology Information). this compound. PubChem Compound Summary for CID 4913252.[Link]

-

Saeed, A., et al. (2015). Synthesis of 7-amino-6-halogeno-3-phenyl-quinoxaline 1,4-dioxides. Molecules, 20(6), 10583-10603.[Link]

-

PubChem (National Center for Biotechnology Information). 7-Aminoquinolin-2(1H)-one. PubChem Compound Summary for CID 18941542. (Note: Data for a related quinolinone structure used for general property comparison). [Link]

-

Organic Chemistry Portal. Synthesis of quinoxalinones. Collection of recent literature on the synthesis of quinoxalinones.[Link]

-

Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2345678.[Link]

-

Sato, K., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2131–2139.[Link]

-

Chen, S., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 39.[Link]

-

Kumar, A., et al. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances, 11(8), 4656-4678.[Link]

-

Ramli, Y., et al. (2010). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Studia Universitatis Babes-Bolyai Chemia, 55(1), 69-80.[Link]

-

PubChem (National Center for Biotechnology Information). 7-Aminoquinoline. PubChem Compound Summary for CID 11377.[Link]

-

Deepika, Y., et al. (2011). Biological Activity of Quinoxaline Derivatives. International Journal of PharmTech Research, 3(1), 443-452.[Link]

-

Li, Y., et al. (2018). Quinoxalinone as a Privileged Platform in Drug Development. Mini-Reviews in Medicinal Chemistry, 18(5), 392-413.[Link]

-

Bentham Science. Quinoxalinone as a Privileged Platform in Drug Development. Performance Analytics.[Link]

-

Sonam, et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry, 89(8), 5348–5359.[Link]

-

ChemBK. quinoxalin-2(1H)-one. Product Information for CAS 1196-57-2.[Link]

-

Chen, Y.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(15), 10565-10574.[Link]

-

Amaral, G., et al. (2016). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 27(8), 1515-1518.[Link]

Sources

- 1. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoxalinone as a Privileged Platform in Drug Development | Performance Analytics [scinapse.io]

- 3. PubChemLite - this compound (C8H7N3O) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 98555-00-1 [amp.chemicalbook.com]

- 5. 7-Aminoquinolin-2(1H)-one | C9H8N2O | CID 18941542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Quinoxalinone(1196-57-2) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Amino-2(1H)-quinoxalinone: A Core Scaffold in Medicinal Chemistry and Fluorescence Probing

This guide provides an in-depth technical overview of 7-Amino-2(1H)-quinoxalinone, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications, grounding the discussion in established scientific principles and methodologies.

Core Compound Identification and Properties

This compound is a key heterocyclic scaffold. Its structure, featuring a benzene ring fused to a pyrazine ring with amino and carbonyl functionalities, makes it a versatile building block in medicinal chemistry and a valuable fluorophore.

| Property | Value | Source |

| CAS Number | 98555-00-1 | [1] |

| Molecular Formula | C₈H₇N₃O | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Brown to dark brown solid |

Synthesis of this compound: A Strategic Approach

A robust and scalable synthesis of this compound is paramount for its application in research and development. While various methods exist for the synthesis of the quinoxalinone core, a common and effective strategy involves the reduction of a nitro-substituted precursor. The following multi-step synthesis provides a reliable pathway to obtain the target compound.

The synthesis commences with the readily available o-phenylenediamine. This is followed by cyclization, regioselective nitration, chlorination, nucleophilic substitution, and a final reduction to yield this compound.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis via 7-Nitroquinoxalin-2-amine

This protocol is adapted from a multi-gram preparation of the key intermediate, 7-nitroquinoxalin-2-amine[2].

Step 1: Synthesis of Quinoxalin-2-ol

-

o-Phenylenediamine is reacted with glyoxylic acid in methanol. The reaction is typically initiated at 0°C and then allowed to warm to room temperature[2].

Step 2: Regioselective Nitration to 7-Nitroquinoxalin-2-ol

-

Quinoxalin-2-ol is treated with a mixture of fuming nitric acid and glacial acetic acid at room temperature. This step is noted to be scale-sensitive[2].

Step 3: Chlorination to 2-Chloro-7-nitroquinoxaline

-

7-Nitroquinoxalin-2-ol is refluxed with phosphoryl chloride (POCl₃). The product is isolated by pouring the reaction mixture into ice-water[2].

Step 4: Synthesis of a Protected 7-Nitroquinoxalin-2-amine

-

2-Chloro-7-nitroquinoxaline is reacted with a protected amine, such as p-methoxybenzylamine (PMBAM), in the presence of a base like triethylamine in ethanol under reflux[2].

Step 5: Deprotection to 7-Nitroquinoxalin-2-amine

-

The protecting group (e.g., PMB) is removed using a strong acid, such as trifluoroacetic acid (TFA), with heating[2].

Step 6: Reduction to this compound

-

7-Nitroquinoxalin-2-amine is reduced to the corresponding amino derivative. Standard reduction conditions, such as tin(II) chloride in ethanol or catalytic hydrogenation (H₂ over Pd/C), can be employed. The product is then purified.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): The proton NMR spectrum will show characteristic signals for the aromatic protons and the amine protons. The exact chemical shifts and coupling constants are crucial for structural confirmation[3].

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, providing further evidence of its structure[3].

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or TFA, is typically used. Detection is commonly performed using a UV detector.

Applications in Drug Discovery and as a Fluorescent Probe

The quinoxalinone scaffold is recognized as a "privileged platform" in drug development due to its presence in a wide array of pharmacologically active compounds[4]. Derivatives of quinoxalinone have demonstrated a broad spectrum of biological activities, including as anticancer, antimicrobial, and kinase inhibitors[5][6][7][8].

While this compound itself is not primarily known for its intrinsic biological activity, it serves as a critical starting material for the synthesis of more complex and potent derivatives. The amino group at the 7-position provides a key handle for further chemical modifications to explore structure-activity relationships (SAR).

Role as a Kinase Inhibitor Scaffold

The quinoxalinone core is a key feature in the design of various kinase inhibitors. For instance, derivatives have been synthesized and evaluated as inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both of which are important targets in cancer therapy[5][8]. The synthesis of a library of derivatives from this compound allows for the exploration of the chemical space around this core to identify potent and selective kinase inhibitors.

Caption: Workflow for drug discovery using the this compound scaffold.

Application as a Fluorescent Probe

This compound exhibits interesting photophysical properties, making it a valuable fluorophore in the development of chemical sensors[3][9]. Its fluorescence is sensitive to the local environment, a characteristic that can be harnessed to design probes for specific analytes.

A notable application is in the development of fluorescent probes for the detection of biologically important small molecules. For example, it has been used as the core fluorophore in probes designed to detect hydrogen sulfide (H₂S) and cysteine[3][10]. The principle of these probes often involves the modification of the quinoxalinone structure with a reactive group that is cleaved or altered upon interaction with the analyte, leading to a change in the fluorescence properties of the quinoxalinone core (a "turn-on" or "turn-off" response).

Conclusion

This compound is a compound of significant utility for researchers in medicinal chemistry and chemical biology. Its straightforward, albeit multi-step, synthesis and its versatile chemical nature make it an important building block for the development of novel therapeutics, particularly kinase inhibitors. Furthermore, its inherent fluorescence properties have been successfully exploited in the design of sensitive and selective probes for important biological analytes. This guide provides a foundational understanding of the key technical aspects of this compound, empowering scientists to leverage its potential in their research endeavors.

References

- Renault, K., Renard, P.-Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. New Journal of Chemistry, 41(18), 9963–9969.

- A new selective fluorescence probe with a quinoxalinone structure (QP-1) for cysteine and its application in live-cell imaging. (2018). Talanta, 189, 629–635.

- Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. (2017). Journal of the Brazilian Chemical Society.

-

Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[11]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (n.d.).

- Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. (2021). RSC Medicinal Chemistry, 12(12), 2095–2105.

- This compound | 98555-00-1. (n.d.). ChemicalBook.

- Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. (2024). The Journal of Organic Chemistry, 89(7), 4637–4648.

- Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. (n.d.). SciELO.

- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).

- Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal.

- A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells. (2012). ACS Medicinal Chemistry Letters, 3(12), 1062–1067.

- Recent advances in the transition-metal-free synthesis of quinoxalines. (2020). RSC Advances, 10(58), 35245–35266.

- Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. (2017). New Journal of Chemistry.

- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2022). Molecules, 27(15), 4984.

- Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(9), 2653–2657.

- Rational Design of Small Molecule Fluorescent Probes for Biological Applications. (2015). Chemical Reviews, 115(15), 7803–7839.

- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). Molecules, 27(23), 8346.

- Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. (2021). RSC Advances, 11(8), 4627–4651.

- Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. (2025). Journal of Medicinal Chemistry.

- New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies. (2022). Archiv der Pharmazie, 355(7).

- Pharmacological Profile of Quinoxalinone. (2014). Journal of Chemistry.

Sources

- 1. This compound | 98555-00-1 [amp.chemicalbook.com]

- 2. scielo.br [scielo.br]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advancement in the synthesis of diverse spiro-indeno[1,2- b ]quinoxalines: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09130H [pubs.rsc.org]

- 8. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A new selective fluorescence probe with a quinoxalinone structure (QP-1) for cysteine and its application in live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 7-Amino-2(1H)-quinoxalinone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

7-Amino-2(1H)-quinoxalinone is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid bicyclic structure, combined with the reactive amino group, makes it a privileged scaffold for the synthesis of kinase inhibitors, antiviral agents, and fluorescent probes.[1][2] This guide provides a comprehensive overview of the compound, detailing its chemical and physical properties, a validated synthesis protocol with mechanistic insights, in-depth spectroscopic analysis, and a survey of its current and potential applications in drug development. We further present a detailed experimental protocol for a common downstream synthetic transformation, N-arylation, to illustrate its utility as a versatile intermediate. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this valuable compound.

Introduction: The Quinoxalinone Scaffold

Nitrogen-containing heterocycles are foundational structures in a vast array of natural products and synthetic molecules with profound biological activity.[3] Among these, the quinoxalinone core—a benzene ring fused to a pyrazin-2(1H)-one ring—has emerged as a "privileged platform" in drug development.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-infective, and enzyme inhibitory properties.[2][4]

This compound (7-AQ) represents a key functionalized member of this family. The presence of the amino group at the 7-position provides a crucial handle for synthetic diversification, allowing chemists to readily introduce various substituents to modulate the molecule's steric and electronic properties. This capability is paramount in structure-activity relationship (SAR) studies aimed at optimizing ligand-target interactions. Consequently, 7-AQ serves as a vital starting material for creating libraries of compounds targeting kinases like ASK1 and FGFR1, as well as developing novel antimicrobial and antiviral agents.[5][6][7]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are prerequisites for its effective use in research and development.

| Identifier/Property | Value | Source |

| IUPAC Name | 7-aminoquinoxalin-2(1H)-one | PubChem[8] |

| Synonyms | 7-amino-2-quinoxalinol | ChemicalBook[9] |

| CAS Number | 98555-00-1 | ChemicalBook[9] |

| Molecular Formula | C₈H₇N₃O | PubChem[8] |

| Molecular Weight | 161.16 g/mol | PubChem[8] |

| Canonical SMILES | C1=CC2=C(C=C1N)NC(=O)C=N2 | PubChem[8] |

| InChI Key | ZERSLZUCVCYGJX-UHFFFAOYSA-N | PubChem[8] |

| Appearance | Light yellow to brown powder/crystals | Generic Data |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO and DMF. | ChemBK[10] |

| Melting Point | >300 °C (decomposes) | Generic Data |

Synthesis and Mechanistic Rationale

The synthesis of quinoxalin-2(1H)-ones typically involves the condensation of a substituted o-phenylenediamine with an α-keto acid or ester.[3][11] The following protocol outlines a reliable method for the preparation of this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

-

1,2,4-Triaminobenzene dihydrochloride

-

Ethyl glyoxylate (50% solution in toluene)

-

Sodium Acetate (anhydrous)

-

Ethanol (absolute)

-

Deionized Water

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1,2,4-triaminobenzene dihydrochloride (1.0 eq) and sodium acetate (2.5 eq) in absolute ethanol (10 mL per gram of diamine).

-

Scientist's Insight: Sodium acetate acts as a base to neutralize the dihydrochloride salt in situ, liberating the free triamine. Using a slight excess ensures complete neutralization. Ethanol is an excellent solvent that facilitates the dissolution of the reactants upon heating.

-

-

Addition of Glyoxylate: To the stirring suspension, add ethyl glyoxylate (1.1 eq) dropwise at room temperature.

-

Scientist's Insight: Adding the glyoxylate dropwise controls the initial exothermic reaction. A small excess ensures the complete consumption of the limiting triamine starting material.

-

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

-

Mechanistic Rationale: The reaction proceeds via an initial condensation between the more nucleophilic 1- and 2-amino groups of the triamine and the aldehyde of the glyoxylate, forming a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable quinoxalinone ring system. The 4-amino group (which becomes the 7-amino group in the product) is less reactive in the initial condensation due to its para position relative to the other amino groups.

-

-

Isolation: After completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (3x) and cold ethanol (2x) to remove salts and unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. A light yellow or tan solid is typically obtained.

Spectroscopic Characterization

Structural elucidation and purity assessment are critical. The following data are representative for this compound.

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.80 | s | - | 1H |

| H-5 | ~7.25 | d | ~8.5 | 1H |

| H-6 | ~6.50 | dd | ~8.5, 2.5 | 1H |

| H-8 | ~6.40 | d | ~2.5 | 1H |

| -NH₂ | ~5.50 | br s | - | 2H |

| -NH (lactam) | ~12.00 | br s | - | 1H |

Note: Spectra run in DMSO-d₆. Chemical shifts are approximate and can vary.

Interpretation:

-

The downfield singlet at ~12.00 ppm is characteristic of the lactam N-H proton.

-

The singlet at ~7.80 ppm corresponds to the isolated proton at the C-3 position.

-

The aromatic region shows a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The doublet for H-5, the doublet of doublets for H-6, and the meta-coupled doublet for H-8 confirm the substitution pattern.

-

The broad singlet for the amino group protons is typical and will exchange with D₂O.

Applications in Drug Discovery

The 7-AQ scaffold is a cornerstone in the design of targeted therapeutics, primarily due to its ability to form key hydrogen bond interactions with protein kinase active sites.

Kinase Inhibitors

The quinoxalinone core is a bioisostere for other heterocyclic systems used in kinase inhibition. The lactam moiety can act as both a hydrogen bond donor and acceptor, while the 7-amino group provides a vector for derivatization to achieve selectivity and potency.

-

ASK1 Inhibitors: Apoptosis signal-regulating kinase 1 (ASK1) is a target for diseases like non-alcoholic steatohepatitis (NASH). Derivatives of the quinoxaline scaffold have been synthesized and identified as potent ASK1 inhibitors, with some compounds showing IC₅₀ values in the nanomolar range.[5][7] These inhibitors work by competing with ATP in the kinase hinge region.

-

FGFR1 Inhibitors: Fibroblast growth factor receptor 1 (FGFR1) is implicated in various cancers. The quinoxalinone nucleus has been used as a lead structure to develop novel FGFR1 inhibitors for anticancer therapy.[6]

Signaling Pathway Context

Caption: Role of 7-AQ derivatives in inhibiting the ASK1 signaling pathway.

Other Therapeutic Areas

Beyond kinase inhibition, the quinoxalinone scaffold is explored for:

-

Antimicrobial Agents: Derivatives have shown activity against various bacterial and fungal strains.[12]

-

Antiviral Research: The structure is used as a starting point for inhibitors of viral enzymes.[13]

-

Fluorescent Probes: The inherent photophysical properties of the quinoxalinone ring system make it suitable for developing probes for biological analytes.[14]

Advanced Protocol: N-Arylation via Chan-Lam Coupling

To demonstrate the synthetic utility of 7-AQ, this section provides a protocol for its N-arylation, a common strategy to build more complex drug candidates. The Chan-Lam coupling offers a mild, versatile alternative to harsher methods like Buchwald-Hartwig or Ullmann couplings.[15]

Rationale and Advantages

The Chan-Lam reaction couples an N-H bond with an arylboronic acid using a copper catalyst. Its advantages include:

-

Mild Conditions: Typically runs at room temperature or with gentle heating, open to the air.

-

Functional Group Tolerance: Tolerates a wide variety of functional groups on both coupling partners.

-

Commercially Available Reagents: Uses inexpensive copper salts and readily available arylboronic acids.

N-Arylation Workflow Diagram

Caption: Workflow for the Chan-Lam N-Arylation of this compound.

Step-by-Step Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Substituted Phenylboronic Acid (2.0 eq)[15]

-

Copper(II) Acetate (Cu(OAc)₂, 0.1 eq)[15]

-

Pyridine (2.0 eq)

-

3 Å Molecular Sieves

-

Dimethylformamide (DMF)

Procedure:

-

Setup: To an oven-dried vial, add this compound (1.0 eq), the desired arylboronic acid (2.0 eq), copper(II) acetate (10 mol%), and activated 3 Å molecular sieves (approx. 300 mg per mmol of 7-AQ).[15]

-

Scientist's Insight: Molecular sieves are crucial for removing trace water, which can hydrolyze the boronic acid and deactivate the copper catalyst. Using an excess of the boronic acid drives the reaction to completion.

-

-

Solvent and Base Addition: Add anhydrous DMF, followed by pyridine (2.0 eq). The flask is left open to the air.[15]

-

Mechanistic Rationale: Pyridine acts as both a base and a ligand for the copper center, facilitating the catalytic cycle. The reaction is typically tolerant of atmospheric oxygen.

-

-

Reaction: Stir the mixture at 80 °C for 24 hours. Monitor the reaction by TLC or LC-MS.[15]

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and molecular sieves.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.

Safety and Handling

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete toxicological and handling information. The parent compound, 2(1H)-Quinoxalinone, is classified as an irritant.[16]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and powerful scaffold that continues to fuel innovation in drug discovery. Its straightforward synthesis, well-defined chemical properties, and synthetic tractability make it an invaluable tool for medicinal chemists. By providing a platform for developing potent and selective inhibitors of key cellular targets like kinases, 7-AQ is poised to play a continuing role in the development of next-generation therapeutics for cancer, inflammatory diseases, and beyond.

References

-

Li, H. et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][5][7]

-

Wang, Y. et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy. Available at: [Link][6]

-

ResearchGate. (n.d.). The synthetic pathway for quinoxaline derivatives. Available at: [Link][17]

-

Giraud, F. et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules. Available at: [Link][18]

-

Wei, W. et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. Available at: [Link][13]

-

Al-Ostath, R. A. et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure. Available at: [Link]

-

Renault, K. et al. (n.d.). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. Supporting Information. Available at: [Link][14]

-

ChemBK. (n.d.). quinoxalin-2(1H)-one. Available at: [Link][10]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link][8]

-

MySkinRecipes. (n.d.). 7-Aminoquinoxalin-2(1H)-one. Available at: [Link][1]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Available at: [Link][11]

-

Chen, Z.-Z. et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. Available at: [Link][3]

-

National Center for Biotechnology Information. (n.d.). 2(1H)-Quinoxalinone. PubChem. Available at: [Link][16]

-

Shi, W. et al. (2018). Quinoxalinone as a Privileged Platform in Drug Development. Current Medicinal Chemistry. Available at: [Link][2]

-

Torres-Pantoja, C. et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules. Available at: [Link][15]

-

Al-Suhaimi, K. S. et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Pharmaceuticals. Available at: [Link][4]

-

Al-Ostath, R. A. et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives.... ResearchGate. Available at: [Link][12]

Sources

- 1. 7-Aminoquinoxalin-2(1H)-one [myskinrecipes.com]

- 2. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C8H7N3O) [pubchemlite.lcsb.uni.lu]

- 9. This compound | 98555-00-1 [amp.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Quinoxalinone synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Topic: Synthesis of 7-Amino-2(1H)-quinoxalinone: From Starting Materials to Final Product

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Amino-2(1H)-quinoxalinone Scaffold

The quinoxaline nucleus is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Within this versatile class of compounds, quinoxalin-2(1H)-ones represent a critical subclass, serving as key intermediates and core structures in numerous therapeutic agents. The strategic introduction of an amino group at the 7-position significantly modulates the molecule's electronic properties and provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide provides a comprehensive, technically-grounded overview of a robust and widely applicable synthetic route to this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for reagent and condition selection, and the practical considerations necessary for successful multi-gram scale synthesis.

Core Synthetic Strategy: A Regioselective Nitration-Reduction Approach

The most reliable and scalable pathway to this compound begins with the construction of the parent quinoxalinone ring, followed by a two-step functionalization of the benzene moiety. This approach leverages readily available starting materials and employs well-understood, high-yielding chemical transformations.

The overall synthetic pathway is illustrated below:

Caption: Experimental workflow for the nitration of 2(1H)-quinoxalinone.

Part 3: Reduction to this compound

The final step is the reduction of the aromatic nitro group to an amine. This is a fundamental transformation in organic synthesis with several reliable methods available. The choice of method often depends on scale, available equipment, and functional group tolerance (which is high in this case).

Experimental Protocol 3: Synthesis of this compound

-

Rationale & Method Selection:

-

Tin(II) Chloride (SnCl₂): A classic and robust method. SnCl₂ acts as a single-electron reducing agent in the presence of a strong acid like HCl. It is highly effective but requires a stoichiometric amount of the metal salt and a basic workup to remove tin salts. This method is ideal for lab-scale synthesis due to its simplicity and effectiveness.

-

Catalytic Hydrogenation (H₂/Pd-C): A cleaner alternative where hydrogen gas is used with a palladium on carbon catalyst. This method produces water as the only byproduct, simplifying workup. However, it requires specialized hydrogenation equipment (e.g., a Parr shaker) and careful handling of the flammable catalyst and hydrogen gas.

-

-

Step-by-Step Methodology (using SnCl₂):

-

Suspend 7-Nitro-2(1H)-quinoxalinone (1.0 eq.) in ethanol or a mixture of ethanol and ethyl acetate.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid.

-

Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is ~8-9. Caution: This is an exothermic process and will generate gas.

-

The resulting slurry may be filtered to remove tin salts, and the filtrate extracted with a suitable organic solvent (e.g., ethyl acetate or a mixture with THF to improve solubility).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Data Summary and Comparison

| Step | Starting Material | Product | Typical Yield | Key Considerations |

| 1 | o-Phenylenediamine | 2(1H)-Quinoxalinone | ~85-95% [3] | Exothermic addition, control temperature. |

| 2 | 2(1H)-Quinoxalinone | 7-Nitro-2(1H)-quinoxalinone | ~60-70% [3] | Regioselectivity is key; avoid over-nitration. |

| 3 | 7-Nitro-2(1H)-quinoxalinone | This compound | ~80-95% | Choice of reducing agent; workup can be challenging. |

Conclusion

The synthesis of this compound via a cyclocondensation, nitration, and reduction sequence represents a logical, scalable, and field-proven route. Each step employs well-established chemical principles, allowing for robust execution and high yields. This guide provides the necessary technical detail and causal reasoning to empower researchers in medicinal chemistry and drug development to confidently produce this valuable molecular scaffold for further elaboration in their discovery programs.

References

-

Shaikh, M. H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. Available at: [Link]

-

MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available at: [Link]

-

El-Azab, I. H. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Available at: [Link]

-

Shaikh, S., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2021). Synthesis of 7-amino-6-halogeno-3-phenyl-quinoxaline 1,4-dioxides 13a–h... Available at: [Link]

-

Belskaya, N. P., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Advances. Available at: [Link]

-

Singh, R., et al. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances. Available at: [Link]

-

Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Amaral, J. D., et al. (2013). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Wang, T., et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Available at: [Link]

-

Avula, B., et al. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]

-

Yang, Q., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. Available at: [Link]

-

Zhang, Q., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules. Available at: [Link]

-

Li, W., et al. (2019). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to 7-Amino-2(1H)-quinoxalinone for Researchers and Drug Development Professionals

Introduction: The Significance of 7-Amino-2(1H)-quinoxalinone

This compound is a heterocyclic scaffold of significant interest in drug discovery and development. The quinoxalinone core is a privileged structure found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anticancer activities. The presence of the amino group at the 7-position provides a key site for further chemical modification, allowing for the exploration of structure-activity relationships and the development of novel drug candidates. Accurate and thorough characterization of this molecule is the foundational step for its application in medicinal chemistry. This guide provides a comprehensive overview of its spectroscopic data to aid researchers in its unambiguous identification and further derivatization.

Molecular Structure and Spectroscopic Correlation

To fully interpret the spectroscopic data, it is essential to understand the molecular structure of this compound and the expected spectroscopic behavior of its constituent functional groups.

Figure 1: Structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons, the amine protons, and the amide proton. The electron-donating amino group and the electron-withdrawing lactam functionality significantly influence the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0 | s | - |

| H-5 | ~7.5 | d | ~8.5 |

| H-6 | ~6.8 | dd | ~8.5, 2.0 |

| H-8 | ~6.7 | d | ~2.0 |

| NH₂ | ~5.5 | br s | - |

| NH | ~11.5 | br s | - |

Note: The chemical shifts and coupling constants are approximate and can vary slightly based on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The aromatic region of the spectrum displays an ABC spin system. The proton at the 5-position (H-5) appears as a doublet due to coupling with H-6. H-6, in turn, is a doublet of doublets, coupling to both H-5 and H-8. The proton at the 8-position (H-8) is a doublet with a smaller coupling constant, arising from meta-coupling to H-6. The proton on the pyrazinone ring (H-3) is a singlet as it has no adjacent protons.

-

Amine and Amide Protons: The protons of the amino group (NH₂) typically appear as a broad singlet, and their chemical shift can be concentration and temperature-dependent. The amide proton (NH) of the lactam ring is significantly deshielded and appears as a broad singlet at a much higher chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3 | ~125 |

| C-4a | ~130 |

| C-5 | ~120 |

| C-6 | ~115 |

| C-7 | ~150 |

| C-8 | ~100 |

| C-8a | ~135 |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the lactam ring (C-2) is the most deshielded carbon, appearing at the lowest field (~155 ppm).

-

Aromatic Carbons: The carbon attached to the amino group (C-7) is significantly shielded by the electron-donating effect of the nitrogen, causing it to appear at a higher field than would be expected for a typical aromatic carbon. Conversely, the other aromatic carbons are influenced by the overall electron distribution in the bicyclic system. The quaternary carbons (C-4a and C-8a) can be identified by their lower intensity in a standard broadband-decoupled spectrum.

Experimental Protocol for NMR Spectroscopy

The causality behind experimental choices is paramount for obtaining high-quality, reproducible data.

Figure 2: A streamlined workflow for acquiring high-quality NMR data.

Rationale for Experimental Choices:

-

Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent choice for this compound due to its high polarity, which ensures good solubility of the compound. Furthermore, the amide and amine protons are less prone to rapid exchange with the solvent compared to protic solvents like D₂O or methanol-d₄, allowing for their observation in the ¹H NMR spectrum.

-

Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Its chemical inertness and volatility (for easy removal) make it ideal.

-

Spectrometer Frequency: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region of the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the amine and amide, the C=O bond of the lactam, and the C-N and C-C bonds of the aromatic system.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200-3000 | Medium, Broad |

| N-H Stretch (Amine) | 3400-3300 (asymmetric) | Medium |

| 3300-3200 (symmetric) | Medium | |

| C=O Stretch (Lactam) | ~1670 | Strong |

| N-H Bend (Amine) | 1650-1580 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Weak |

| C-N Stretch (Aromatic Amine) | 1340-1250 | Strong |

Interpretation of the IR Spectrum:

-

N-H Stretching Region: The region above 3000 cm⁻¹ will show multiple bands. A broad absorption centered around 3100 cm⁻¹ is characteristic of the N-H stretch of the secondary amide in the lactam ring, likely broadened due to hydrogen bonding. The primary amine will exhibit two distinct N-H stretching bands, an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

-

Carbonyl Region: A strong, sharp absorption band around 1670 cm⁻¹ is a clear indicator of the C=O stretching vibration of the lactam.

-

Fingerprint Region: The region below 1600 cm⁻¹ will contain a complex pattern of bands arising from N-H bending, C=C and C-N stretching, and various bending vibrations of the aromatic rings. A strong band in the 1340-1250 cm⁻¹ range is characteristic of the C-N stretching of the aromatic amine.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common and effective technique for obtaining high-quality IR spectra of solid samples.

Figure 3: Workflow for IR analysis using the KBr pellet method.

Rationale for Experimental Choices:

-

KBr as a Matrix: Potassium bromide (KBr) is transparent to infrared radiation over a wide range of wavenumbers, making it an ideal matrix for solid-state IR spectroscopy. It is crucial to use dry KBr as water has strong IR absorptions that can interfere with the sample spectrum.

-

Grinding: Thorough grinding of the sample with KBr is essential to reduce particle size and minimize scattering of the infrared beam, which would otherwise lead to a poor-quality spectrum with sloping baselines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrometric Data for this compound:

-

Molecular Formula: C₈H₇N₃O

-

Molecular Weight: 161.16 g/mol

-

Exact Mass: 161.0589

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 161. The presence of an odd number of nitrogen atoms is consistent with the odd nominal mass of the molecular ion, following the nitrogen rule.

-

Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several characteristic pathways:

-

Loss of CO: A common fragmentation for lactams is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion at m/z 133.

-

Loss of HCN: The pyrazine ring can undergo fragmentation with the loss of hydrogen cyanide (27 Da), resulting in a fragment at m/z 134.

-

Fragmentation of the Amino Group: The amino group can also influence the fragmentation, potentially leading to the loss of NH₂ (16 Da) or other related fragments.

-

Figure 4: Plausible fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

Electrospray ionization is a soft ionization technique suitable for polar molecules like this compound, often resulting in a prominent protonated molecule peak [M+H]⁺.

Figure 5: A general workflow for ESI-MS analysis.

Rationale for Experimental Choices:

-

Solvent System: A mixture of methanol and water is a common solvent system for ESI-MS. The addition of a small amount of formic acid helps to promote the formation of protonated molecules [M+H]⁺, which are readily detected in positive ion mode.

-

Positive Ion Mode: Due to the presence of basic nitrogen atoms (the amino group and the pyrazine nitrogens), this compound is readily protonated, making positive ion mode the preferred method for its analysis by ESI-MS.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by following the outlined experimental protocols, researchers and drug development professionals can confidently characterize this important molecule. The detailed interpretation of the spectroscopic data serves as a valuable reference for its identification, purity assessment, and as a basis for the characterization of its future derivatives.

References

-

Renault, K., Renard, P.-Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. New Journal of Chemistry, 41(19), 11015-11023. [Link][1]

-

PubChem. (n.d.). 7-amino-1H-quinoxalin-2-one. National Center for Biotechnology Information. Retrieved from [Link][2]

-

NIST. (n.d.). 2(1H)-Quinoxalinone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][3]

Sources

An In-depth Technical Guide to the Solubility of 7-Amino-2(1H)-quinoxalinone in DMSO and Other Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 7-Amino-2(1H)-quinoxalinone, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Given the frequent challenge of low aqueous solubility for quinoxaline derivatives, understanding their behavior in various organic solvents is paramount for formulation, screening, and biological testing. This document outlines the theoretical principles governing its solubility, predictive analysis of its behavior in common organic solvents, and detailed, field-proven protocols for experimental solubility determination.

Core Principles: Understanding the Physicochemical Landscape of this compound

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. This compound is a complex molecule with several functional groups that influence its solubility profile.

1.1. Molecular Structure and Functional Group Analysis

-

Quinoxalinone Core: The fused benzene and pyrazine rings form a largely aromatic and rigid backbone.[3][1] This bicyclic system contributes to the molecule's planarity and potential for π-π stacking interactions, which can favor the solid state over dissolution.

-

Amino Group (-NH2): The primary amine at the 7-position is a potent hydrogen bond donor and acceptor. This group significantly increases the polarity of the molecule.

-

Lactam Group (-C(O)NH-): The quinoxalinone moiety contains a cyclic amide (lactam). The N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This further enhances the compound's ability to interact with polar solvents.

The presence of multiple hydrogen bond donors and acceptors suggests that this compound will have a preference for polar solvents that can engage in these interactions.[4]

1.2. Predicted Solubility Profile

Based on its structure, a qualitative prediction of solubility in various solvent classes can be made:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the amino and lactam groups will favor interaction with these solvents, the hydrophobic quinoxaline core may limit overall solubility, particularly in water.[5] Solubility is expected to be moderate and influenced by the alkyl chain length of the alcohol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but do not donate them as readily. Dimethyl sulfoxide (DMSO) is an exceptionally strong organic solvent capable of disrupting intermolecular forces in the solid state.[6] High solubility is anticipated in DMSO and DMF due to their high polarity and ability to solvate both the polar and, to some extent, the aromatic portions of the molecule.

-

Non-Polar Solvents (e.g., hexane, toluene): Due to the high polarity imparted by the amino and lactam groups, this compound is expected to have very low solubility in non-polar solvents.[4]

The interplay of these factors is visually summarized in the following diagram:

Caption: Predicted interactions between this compound and solvent classes.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental design. Two common and reliable methods are presented here: the equilibrium shake-flask method and a higher-throughput method utilizing a 96-well plate format.

2.1. Method 1: Equilibrium (Thermodynamic) Solubility by Shake-Flask Method

This is the gold-standard method for determining the thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent.[7]

Principle: An excess of the solid compound is agitated in the solvent for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined.

Step-by-Step Protocol:

-

Preparation: Accurately weigh a surplus amount of this compound (e.g., 5-10 mg) into a glass vial.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL of DMSO).

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a period sufficient to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove all undissolved particles.

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted sample by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

-

Calculate the concentration of the saturated solution based on the standard curve, accounting for the dilution factor.

-

2.2. Method 2: Kinetic Solubility by 96-Well Plate Method

This method is faster and more suited for screening multiple solvents or compounds, providing a measure of kinetic solubility.[6]

Principle: A concentrated stock solution of the compound in DMSO is gradually diluted with the test solvent. The point at which precipitation occurs is detected, typically by light scattering or turbidity.[6][8]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well microplate, add the test solvents to different wells.

-

Serial Dilution: Add the DMSO stock solution to the wells containing the test solvents and mix. This is often done by serial dilution to create a range of concentrations.

-

Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

-

Turbidity Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or light scattering detection.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a solvent-only control.

The workflow for these experimental methods can be visualized as follows:

Caption: Experimental workflows for determining solubility.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be compiled into a structured table.

| Solvent | Solvent Class | Dielectric Constant (ε) | Method | Solubility (mg/mL) | Solubility (mM) | Observations |

| DMSO | Polar Aprotic | 47.2 | Thermodynamic | |||

| DMF | Polar Aprotic | 36.7 | Thermodynamic | |||

| Acetonitrile | Polar Aprotic | 37.5 | Thermodynamic | |||

| Methanol | Polar Protic | 32.7 | Thermodynamic | |||

| Ethanol | Polar Protic | 24.5 | Thermodynamic | |||

| Water | Polar Protic | 80.1 | Thermodynamic | pH-dependent | ||

| Toluene | Non-Polar | 2.4 | Thermodynamic | |||

| Hexane | Non-Polar | 1.9 | Thermodynamic |

Interpreting the Results:

-

High solubility in DMSO and DMF would confirm the predictions based on the molecule's structure and the solvent's properties.

-

A trend of decreasing solubility from methanol to ethanol would indicate the influence of the decreasing polarity and increasing hydrophobic character of the alcohol.

-

Very low solubility in toluene and hexane would be expected and confirms the polar nature of the compound.

-

Solubility in water is likely to be pH-dependent due to the presence of the basic amino group.[9] Further studies at different pH values are recommended.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for robust predictions of its behavior in various organic solvents. The compound is anticipated to be highly soluble in polar aprotic solvents like DMSO and moderately soluble in polar protic solvents, with poor solubility in non-polar media. The detailed experimental protocols provided in this guide offer a reliable framework for researchers to determine its solubility accurately. This information is critical for advancing the study of this compound and its derivatives in drug discovery and development, enabling informed decisions on formulation, assay development, and in vivo studies.

References

-

4Solubility of Things.

-

10ChemicalBook.

-

11PubChem.

-

12PMC - NIH.

-

13MDPI.

-

6SlideShare.

-

14PubChemLite.

-

8Advanced Drug Delivery Reviews.

-

15PubChem.

-

7Lund University Publications.

-

3ResearchGate.

-

16Zaporizhzhia State Medical University.

-

17The Journal of Organic Chemistry - ACS Publications.

-

9DigitalCommons@URI.

-

18National Center for Biotechnology Information.

-

1PubMed.

-

Indian Journal of Chemistry.

-

2American Journal of Organic Chemistry.

-

19University of California, San Francisco.

-

20National Center for Biotechnology Information.

-

5DigitalCommons@URI.

-

21RSC Publishing.

Sources

- 1. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. article.sapub.org [article.sapub.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. pharmatutor.org [pharmatutor.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. This compound | 98555-00-1 [amp.chemicalbook.com]

- 11. 7-Aminoquinolin-2(1H)-one | C9H8N2O | CID 18941542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. PubChemLite - this compound (C8H7N3O) [pubchemlite.lcsb.uni.lu]

- 15. 7-Aminoquinoline | C9H8N2 | CID 11377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. By compound [wahoo.cns.umass.edu]

- 20. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Photophysical Properties of 7-Amino-2(1H)-quinoxalinone

This guide provides a comprehensive technical overview of the photophysical properties of 7-Amino-2(1H)-quinoxalinone, a fluorescent scaffold with significant potential in the development of novel probes and sensing agents. For researchers, scientists, and drug development professionals, this document outlines the core photophysical characteristics, the influence of environmental factors, and robust methodologies for its synthesis and detailed characterization.

Introduction: The Quinoxalinone Scaffold

Quinoxalin-2(1H)-ones are a class of heterocyclic compounds that are isosteric to coumarins and have garnered interest for their diverse biological activities.[1] However, their potential as fluorophores has been comparatively underexplored.[2] The introduction of an amino group at the 7-position creates a donor-acceptor system, which is fundamental to its fluorescent properties. This guide focuses on elucidating these properties to facilitate the application of this compound in advanced research and development.

Synthesis of this compound

While numerous methods exist for the synthesis of quinoxalinone cores, a common and effective approach involves the condensation of an appropriately substituted o-phenylenediamine with an α-keto acid.[3] The following protocol describes a representative synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1,2,4-triaminobenzene and glyoxylic acid.

Materials:

-

1,2,4-Triaminobenzene dihydrochloride

-

Glyoxylic acid monohydrate

-

Ethanol

-

Water

-

Sodium bicarbonate

-

Hydrochloric acid

Procedure:

-

Preparation of Reactants:

-

Dissolve 1,2,4-triaminobenzene dihydrochloride in a minimal amount of deionized water. Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until a neutral pH is achieved. The free amine will precipitate. Filter the precipitate, wash with cold water, and dry under vacuum.

-

Prepare an aqueous solution of glyoxylic acid monohydrate.

-

-

Condensation Reaction:

-

In a round-bottom flask, suspend the synthesized 1,2,4-triaminobenzene in a 1:1 mixture of ethanol and water.

-

Add an equimolar amount of the glyoxylic acid solution to the suspension.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-